
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFM) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in laboratory experiments and medical treatments. 5-CFM is a phenol derivative that has a 3-trifluoromethyl group attached to the ring and a 2-chloro-5-methoxy substituent. It is a white solid that is soluble in organic solvents and is commercially available. In
Aplicaciones Científicas De Investigación
5-CFM has been widely studied in the scientific community due to its potential applications in laboratory experiments and medical treatments. In particular, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
Mecanismo De Acción
The mechanism of action of 5-CFM is not well understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, the 2-chloro-5-methoxy substituent is believed to be responsible for its solubility in organic solvents, which is important for its use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM are not well understood. However, it is believed to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain bacterial and fungal enzymes, such as β-lactamase and cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-CFM in laboratory experiments is its solubility in organic solvents. This makes it an ideal reagent for the synthesis of various heterocyclic compounds. Additionally, its trifluoromethyl group is believed to interact with the active site of enzymes and other proteins, which makes it useful for the inhibition of their activity. However, it is important to note that 5-CFM is not suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
The potential applications of 5-CFM are still being explored. One potential area of research is to investigate its potential use as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthetic methods for the synthesis of 5-CFM. Finally, further research is needed to explore its potential use in other medical treatments, such as the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-CFM is typically achieved through a three-step process. The first step involves the reaction of 2-chloro-5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding trifluoromethanesulfonate. This intermediate is then reacted with sodium nitrite to form the aryl nitroso compound. Finally, the aryl nitroso compound is reduced with sodium borohydride to yield 5-CFM as the final product.
Propiedades
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRUMZYHMSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686680 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261921-66-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

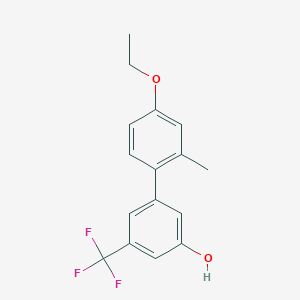
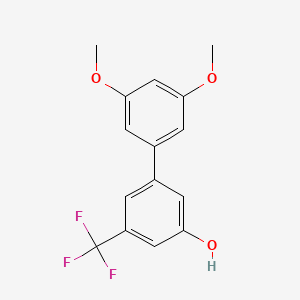

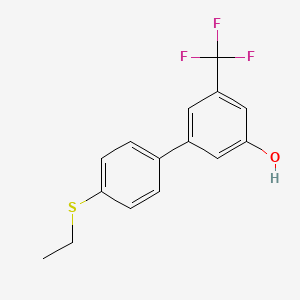
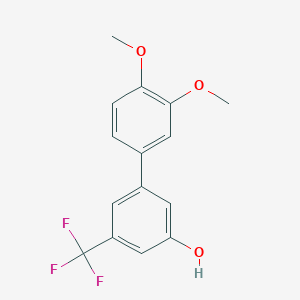
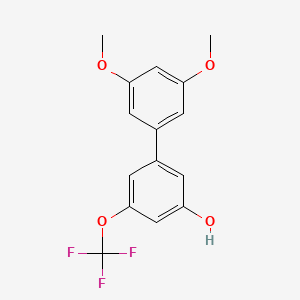
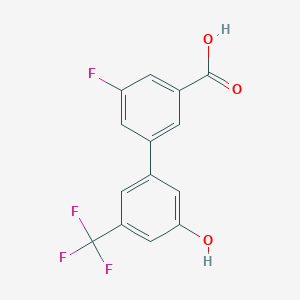
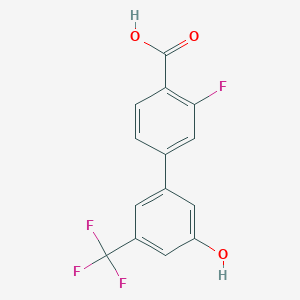


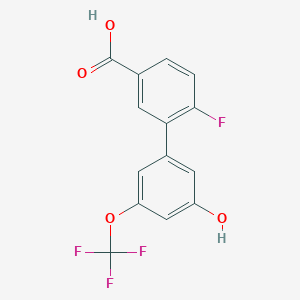
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)

